Cas no 202982-72-7 (4-Chloro-3-iodophenol)

4-Chloro-3-iodophenol is a halogenated phenol derivative with the molecular formula C6H4ClIO. This compound is characterized by the presence of both chloro and iodo substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the halogens make it particularly useful in cross-coupling reactions, such as Suzuki or Ullmann couplings, where it acts as a precursor for more complex structures. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling is advised due to its potential toxicity and irritant properties.
4-Chloro-3-iodophenol structure
4-Chloro-3-iodophenol structure
Product Name:4-Chloro-3-iodophenol
CAS No:202982-72-7
MF:C6H4ClIO
MW:254.452833175659
MDL:MFCD00070769
CID:92331
PubChem ID:22928729
Update Time:2025-06-08

4-Chloro-3-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-iodophenol
    • 4-Chlor-3-jod-1-hydroxy-benzol
    • 4-Chlor-3-jod-phenol
    • 4-chloro-3-iodo-phenol
    • Phenol,4-chloro-3-iodo
    • MFCD00070769
    • PS-7425
    • FT-0687043
    • CS-0157043
    • 202982-72-7
    • 4-Chloro-3-iodophenol, 97%
    • SCHEMBL322462
    • DTXSID10628976
    • Phenol, 4-chloro-3-iodo-
    • UPIATGHEVZKVRT-UHFFFAOYSA-N
    • AKOS016005756
    • A856754
    • EN300-125657
    • DTXCID80579729
    • MDL: MFCD00070769
    • Inchi: 1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
    • InChI Key: UPIATGHEVZKVRT-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(=C1)O)Cl

Computed Properties

  • Exact Mass: 253.90000
  • Monoisotopic Mass: 253.89954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: White or light brown solid
  • Density: 2.087±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 78 ºC
  • Boiling Point: 312.4°Cat760mmHg
  • Flash Point: 142.7°C
  • Refractive Index: 1.677
  • Solubility: Very slightly soluble (0.36 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.65020
  • Sensitiveness: Light Sensitive
  • Solubility: Insoluble in water

4-Chloro-3-iodophenol Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25-41
  • Safety Instruction: 26-39-45
  • Hazardous Material Identification: Xi

4-Chloro-3-iodophenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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4-Chloro-3-iodophenol Suppliers

Amadis Chemical Company Limited
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(CAS:202982-72-7)4-Chloro-3-iodophenol
Order Number:A856754
Stock Status:in Stock
Quantity:100g/25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):1580.0/483.0/241.0
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4-Chloro-3-iodophenol Related Literature

Additional information on 4-Chloro-3-iodophenol

Chemical Profile of 4-Chloro-3-iodophenol (CAS No: 202982-72-7)

4-Chloro-3-iodophenol, identified by its Chemical Abstracts Service (CAS) number 202982-72-7, is a halogenated aromatic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, including antimicrobial agents, kinase inhibitors, and other therapeutic candidates. The unique structural motif, featuring both chloro and iodo substituents on a phenolic ring, imparts distinct reactivity that makes it a valuable building block for drug discovery programs.

The molecular structure of 4-Chloro-3-iodophenol consists of a benzene ring substituted at the 4-position with a chlorine atom and at the 3-position with an iodine atom. This arrangement creates a system rich in electronic and steric interactions, which can be exploited in medicinal chemistry to modulate binding affinity and selectivity. The presence of both halogens enhances the compound's potential as a scaffold for further derivatization, enabling the exploration of diverse chemical space for novel drug candidates.

In recent years, 4-Chloro-3-iodophenol has been utilized in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the synthesis of tyrosine kinase inhibitors (TKIs), which are critical in the treatment of cancers and inflammatory diseases. The halogenated phenol core allows for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitating the introduction of additional pharmacophores. These reactions are pivotal in constructing complex molecular architectures with enhanced biological activity.

Moreover, 4-Chloro-3-iodophenol has found utility in the preparation of antimicrobial agents. The combination of chlorine and iodine substituents on the aromatic ring disrupts bacterial cell membranes and inhibits essential enzymatic processes, contributing to its antibacterial properties. Recent studies have demonstrated its efficacy against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for novel antibiotics. The structural features of 4-Chloro-3-iodophenol also make it amenable to further derivatization into antifungal and antiviral agents, broadening its therapeutic applications.

The synthesis of 4-Chloro-3-iodophenol typically involves halogenation reactions on a pre-functionalized phenol precursor. Advanced synthetic methodologies, such as metal-catalyzed halogen exchange or directed halogenation strategies, have been employed to achieve high yields and selectivity. These synthetic approaches are crucial in ensuring the purity and scalability of the compound for industrial applications. Additionally, modern computational techniques have been applied to predict optimal reaction conditions and predict the biological activity of derivatives, accelerating the drug discovery process.

Recent advancements in medicinal chemistry have leveraged 4-Chloro-3-iodophenol as a key intermediate in the development of next-generation therapeutics. For instance, researchers have explored its use in designing molecules targeting protein-protein interactions (PPIs), which are challenging yet crucial drug targets. The halogenated phenol scaffold allows for precise tuning of molecular interactions through steric and electronic modifications, enabling the development of highly selective PPI inhibitors. Such inhibitors hold promise for treating complex diseases like cancer and neurodegenerative disorders.

The role of 4-Chloro-3-iodophenol in material science is also emerging as an important area of investigation. Its ability to undergo various functionalization reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, conductive polymers and organic semiconductors incorporating halogenated phenolic units have shown promise in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. These applications underscore the versatility of 4-Chloro-3-iodophenol beyond traditional pharmaceutical uses.

In conclusion, 4-Chloro-3-iodophenol (CAS No: 202982-72-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for drug discovery and material innovation. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving advancements across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:202982-72-7)4-Chloro-3-iodophenol
A856754
Purity:99%/99%/99%
Quantity:100g/25g/10g
Price ($):1580.0/483.0/241.0
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